molecular formula C21H28N7O+ B1262415 oxidized Cypridina luciferin(1+)

oxidized Cypridina luciferin(1+)

Cat. No. B1262415
M. Wt: 394.5 g/mol
InChI Key: PSYJEEMZZIZTSR-ZDUSSCGKSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Oxidized Cypridina luciferin(1+) is the conjugate acid of oxidized Cypridina luciferin arising from selective protonation of the guanidino group;  major species at pH 7.3. It is a conjugate acid of an oxidized Cypridina luciferin.

Scientific Research Applications

Bioluminescence Mechanism

Oxidized Cypridina luciferin, also known as oxyluciferin, is integral to the study of bioluminescence. It is the product of the luminescent oxidation of Cypridina luciferin, emitting light when oxidized in the presence of Cypridina luciferase or in an aprotic solvent without luciferase. This reaction yields oxyluciferin and CO2, and oxyluciferin can further convert to etioluciferin under certain conditions (Shimomura & Johnson, 1971).

Bioluminescent Enzyme Immunoassay

Biotinylated Cypridina luciferase, derived from Cypridina luciferin, has been used in bioluminescent enzyme immunoassays (BLEIAs). This application allows for sensitive and versatile reporting in scientific experiments, particularly in monitoring gene expression in mammalian cells (Wu et al., 2007).

Chemiluminescence Probe for Active Oxygen Species

Cypridina luciferin analogs, particularly MCLA, are used as chemiluminescence probes for detecting active oxygen species like superoxide anion (O2-) and singlet oxygen (1O2). This has significant implications in toxicology and environmental sciences (Kambayashi & Ogino, 2003).

Study of Bioluminescence Properties

Research into the binding properties of Cypridina oxyluciferin with luciferase revealed that this complex is the primary light emitter in the bioluminescence process. Understanding this interaction is crucial for comprehending the fundamental mechanisms of bioluminescence (Shimomura, Johnson & Masugi, 1969).

Photochemistry of Cypridina Lumophore

The photochemical properties of the Cypridina lumophore, particularly the chemiexcited state, are crucial for applications in bioimaging and photobiology. Understanding the mechanism of light emission from Cypridina hilgendorfii, a bioluminescent crustacean, is important for future applications of this strongly emissive lumophore (Ding, Naumov & Liu, 2015).

properties

Product Name

oxidized Cypridina luciferin(1+)

Molecular Formula

C21H28N7O+

Molecular Weight

394.5 g/mol

IUPAC Name

diaminomethylidene-[3-[6-(1H-indol-3-yl)-3-[[(2S)-2-methylbutanoyl]amino]pyrazin-2-yl]propyl]azanium

InChI

InChI=1S/C21H27N7O/c1-3-13(2)20(29)28-19-17(9-6-10-24-21(22)23)27-18(12-26-19)15-11-25-16-8-5-4-7-14(15)16/h4-5,7-8,11-13,25H,3,6,9-10H2,1-2H3,(H4,22,23,24)(H,26,28,29)/p+1/t13-/m0/s1

InChI Key

PSYJEEMZZIZTSR-ZDUSSCGKSA-O

Isomeric SMILES

CC[C@H](C)C(=O)NC1=NC=C(N=C1CCC[NH+]=C(N)N)C2=CNC3=CC=CC=C32

Canonical SMILES

CCC(C)C(=O)NC1=NC=C(N=C1CCC[NH+]=C(N)N)C2=CNC3=CC=CC=C32

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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